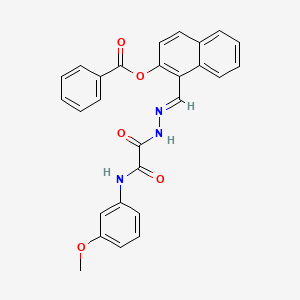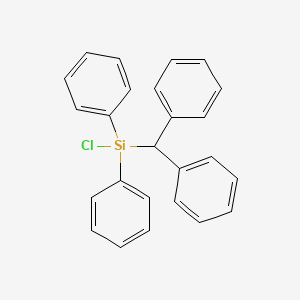![molecular formula C15H24O B11944181 Bicyclo[9.3.1]pentadec-11-en-13-one CAS No. 32080-72-1](/img/structure/B11944181.png)
Bicyclo[9.3.1]pentadec-11-en-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[931]pentadec-11-en-13-one is a unique organic compound with the molecular formula C15H24O It is characterized by its bicyclic structure, which includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[9.3.1]pentadec-11-en-13-one typically involves the cyclization of appropriate precursors. One common method involves the use of cyclododec-2-en-1-one and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[9.3.1]pentadec-11-en-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo[9.3.1]pentadec-11-en-13-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[9.3.1]pentadec-11-en-13-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[7.3.1]tridec-9-en-11-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
Bicyclo[9.3.1]pentadec-11-en-13-one is unique due to its larger bicyclic ring system compared to similar compounds. This structural difference can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
32080-72-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
bicyclo[9.3.1]pentadec-1(14)-en-13-one |
InChI |
InChI=1S/C15H24O/c16-15-11-13-8-6-4-2-1-3-5-7-9-14(10-13)12-15/h11,14H,1-10,12H2 |
InChI Key |
XCKBJVCJBDJVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2CC(=CC(=O)C2)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
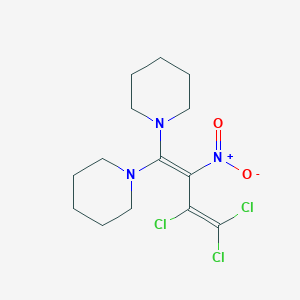
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
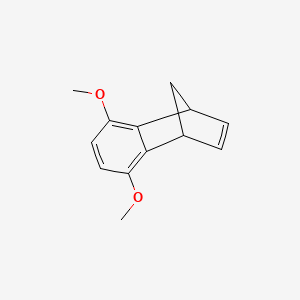
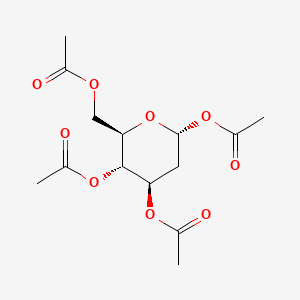


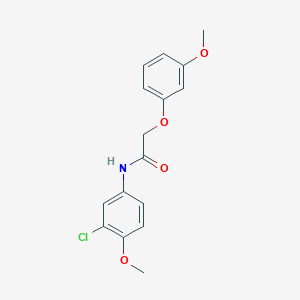
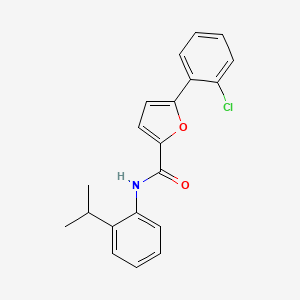
![N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
